molecular formula C18H23ClN2O B4026795 BICYCLO[2.2.1]HEPT-2-YL[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE

BICYCLO[2.2.1]HEPT-2-YL[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4026795
M. Wt: 318.8 g/mol
InChI Key: UQYYTQBIBUHQGU-UHFFFAOYSA-N
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Description

Bicyclo[221]hept-2-yl[4-(4-chlorophenyl)piperazino]methanone is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]hept-2-yl[4-(4-chlorophenyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This core can be synthesized through a [4 + 2] cycloaddition reaction, which is facilitated by organocatalysis under mild conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-yl[4-(4-chlorophenyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Bicyclo[2.2.1]hept-2-yl[4-(4-chlorophenyl)piperazino]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-2-yl[4-(4-chlorophenyl)piperazino]methanone involves its interaction with specific molecular targets. As a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby blocking the signaling pathways involved in cancer metastasis . This interaction disrupts the chemokine signaling that promotes tumor growth and spread.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hept-2-yl[4-(4-chlorophenyl)piperazino]methanone is unique due to its combination of a bicyclic core with a piperazine ring and a chlorophenyl group. This structure imparts specific chemical properties and biological activities that are not found in simpler bicyclic compounds.

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanyl-[4-(4-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O/c19-15-3-5-16(6-4-15)20-7-9-21(10-8-20)18(22)17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYYTQBIBUHQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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